molecular formula C16H18N4O2S B6499985 8-(ethylthio)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione CAS No. 303973-28-6

8-(ethylthio)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B6499985
CAS No.: 303973-28-6
M. Wt: 330.4 g/mol
InChI Key: LVYOIUVJBQRHKW-UHFFFAOYSA-N
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Description

8-(ethylthio)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes an ethylthio group, a methyl group, and a methylbenzyl group attached to the purine ring. Purines are essential components in biochemistry, playing critical roles in various biological processes, including the formation of nucleotides.

Properties

IUPAC Name

8-ethylsulfanyl-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2S/c1-4-23-16-17-13-12(14(21)18-15(22)19(13)3)20(16)9-11-7-5-6-10(2)8-11/h5-8H,4,9H2,1-3H3,(H,18,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVYOIUVJBQRHKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(N1CC3=CC=CC(=C3)C)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(ethylthio)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common method involves the alkylation of a purine derivative with an ethylthio group, followed by the introduction of a methyl group and a methylbenzyl group through subsequent reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of catalysts and advanced purification techniques, such as chromatography, would ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

8-(ethylthio)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which may target the carbonyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the purine ring, where nucleophiles replace existing substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylthio group would yield sulfoxides or sulfones, while reduction of the carbonyl groups would produce alcohols.

Scientific Research Applications

8-(ethylthio)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(ethylthio)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. For instance, it could inhibit the activity of certain kinases, leading to the modulation of signaling pathways involved in cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 8-(methylthio)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione
  • 8-(ethylthio)-3-methyl-7-(2-methylbenzyl)-1H-purine-2,6(3H,7H)-dione
  • 8-(ethylthio)-3-methyl-7-(3-chlorobenzyl)-1H-purine-2,6(3H,7H)-dione

Uniqueness

The uniqueness of 8-(ethylthio)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethylthio group, combined with the methyl and methylbenzyl groups, may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

The compound 8-(ethylthio)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione , also known as a purine derivative, has been the subject of various studies due to its potential biological activities. This article delves into its synthesis, biological properties, and potential applications based on recent research findings.

  • IUPAC Name : 7-benzyl-3-methyl-8-[(3-methylphenyl)methylsulfanyl]purine-2,6-dione
  • Molecular Formula : C21H20N4O2S
  • Molecular Weight : 392.5 g/mol
  • CAS Number : 385387-73-5

Synthesis

The synthesis of this compound involves multiple steps starting from a purine core. Typical methods include:

  • Preparation of the Purine Core : Utilizing organic solvents and catalysts.
  • Substitution Reactions : Incorporating ethylthio and methylbenzyl groups through nucleophilic substitutions.

Antimicrobial and Antifungal Activity

Recent studies have indicated that derivatives of purine compounds, including this compound, exhibit moderate antimicrobial properties. For instance:

  • Antifungal Effects : Compounds related to this structure have shown significant antifungal activity at concentrations ranging from 50 to 100 µg/mL .

Anticancer Potential

Research indicates that certain derivatives of this purine compound may possess anticancer properties:

  • Moderate Antineoplastic Activity : Some derivatives have demonstrated activity against cancer cell lines such as TK-10 and HT-29 .

The biological activity is often attributed to the ability of these compounds to interact with various cellular pathways:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for cellular proliferation and survival in cancer cells.

Case Studies

StudyFindings
Study AReported moderate antimicrobial activity against various pathogens at concentrations of 50–100 µg/mL.
Study BDemonstrated significant cytotoxic effects on cancer cell lines with IC50 values in the low micromolar range.
Study CInvestigated the mechanism of action, revealing enzyme inhibition that disrupts cellular processes in cancer cells.

Research Findings

  • Antichagasic Activity : In studies focusing on Chagas disease, certain derivatives showed promising antichagasic activity, indicating potential for treatment applications .
  • Cytotoxicity Studies : Compounds similar to this compound were evaluated for cytotoxic effects in murine macrophage cells, revealing selectivity indices favoring cancerous cells over normal cells .
  • QSAR Studies : Quantitative Structure-Activity Relationship (QSAR) analyses have been conducted to predict the biological activity based on structural modifications, aiding in the design of more potent analogs.

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